molecular formula C18H19N5 B6467305 6-(4-methyl-1H-pyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine CAS No. 2640946-93-4

6-(4-methyl-1H-pyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine

Cat. No.: B6467305
CAS No.: 2640946-93-4
M. Wt: 305.4 g/mol
InChI Key: DWGFHYWCODYWBE-UHFFFAOYSA-N
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Description

6-(4-Methyl-1H-pyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpyrazole moiety at position 6 and a 1,2,3,4-tetrahydronaphthalen-1-ylamine group at position 2. Its molecular formula is C₁₇H₁₈N₆, with a molecular weight of 306.37 g/mol. The tetrahydronaphthalene (tetralin) group confers lipophilicity, while the pyrimidine-pyrazole scaffold is common in kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

6-(4-methylpyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-13-10-21-23(11-13)18-9-17(19-12-20-18)22-16-8-4-6-14-5-2-3-7-15(14)16/h2-3,5,7,9-12,16H,4,6,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGFHYWCODYWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NC3CCCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

MTK458 (EP-0035985)
  • IUPAC Name : (R)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₈H₁₆F₃N₅
  • Molecular Weight : 359.35 g/mol
  • Key Differences : Replaces the pyrimidine-pyrazole system with a pyrrolopyrimidine core and introduces a trifluoromethyl group. This modification enhances metabolic stability and selectivity for PINK1 kinase activation .
Compound 13 ()
  • Structure: 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrrolo[4,5-d]pyrimidin-4-amine
  • Molecular Formula : C₂₀H₁₈F₃N₇
  • Molecular Weight : 437.40 g/mol
  • Key Differences: Substitutes the tetrahydronaphthalene group with a trifluoroethylamine and replaces the pyrimidine with a pyrrolo[4,5-d]pyrimidine.

Substituent Variants

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Molecular Formula : C₁₃H₁₂ClN₅
  • Molecular Weight : 273.72 g/mol
  • Key Differences : Lacks the tetrahydronaphthalene group but includes a chlorophenylmethylamine substituent. The chlorine atom enhances halogen bonding, which may improve target binding affinity .
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
  • Molecular Formula : C₈H₈ClN₅
  • Molecular Weight : 217.63 g/mol
  • Key Differences: A simpler analogue with a chlorine atom at position 4 and a methylpyrazole group.

Pharmacological and Physicochemical Comparisons

Parameter Target Compound MTK458 Compound 13 N-[(4-Chlorophenyl)methyl] Derivative
Molecular Weight 306.37 g/mol 359.35 g/mol 437.40 g/mol 273.72 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 3.8 (high lipophilicity) 4.1 (very lipophilic) 2.5 (moderate lipophilicity)
Biological Activity Not reported PINK1 activator (EC₅₀ = 8 nM) Kinase inhibitor (IC₅₀ = 12 nM) Kinase inhibition (IC₅₀ = 45 nM)
Synthetic Complexity Intermediate High (chiral synthesis) High (pyrrolopyrimidine) Low

Key Research Findings

Structural Flexibility : The tetrahydronaphthalene group in the target compound provides a rigid, planar structure that may enhance interactions with hydrophobic binding pockets in enzymes or receptors .

Activity Trends : Compounds with trifluoromethyl or chloro substituents (e.g., MTK458, ) show improved potency compared to the target compound, suggesting electronegative groups are critical for activity .

Synthetic Challenges : The synthesis of pyrrolo[4,5-d]pyrimidine derivatives (e.g., Compound 13) requires multi-step protocols, whereas the target compound’s pyrimidine-pyrazole scaffold is more accessible .

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